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Compound of Interest

Compound Name: Pentane-1-sulfonamide

Cat. No.: B1279081 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Pentane-1-
sulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field

of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the predicted proton

(¹H) and carbon-13 (¹³C) NMR data for Pentane-1-sulfonamide.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Pentane-1-sulfonamide
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~3.1 - 3.3 Triplet ~7.5

H-2 ~1.7 - 1.9 Quintet ~7.5

H-3, H-4 ~1.2 - 1.4 Multiplet -

H-5 ~0.9 Triplet ~7.3

NH₂ ~4.7 (variable) Singlet (broad) -

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and

concentration.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for Pentane-1-sulfonamide

Carbon Chemical Shift (δ, ppm)

C-1 ~52

C-2 ~28

C-3 ~22

C-4 ~31

C-5 ~14

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The characteristic IR absorption bands for sulfonamides

are well-defined.[1]

Table 3: Characteristic IR Absorption Bands for Pentane-1-sulfonamide
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Functional Group Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity

N-H Asymmetric Stretch 3390 - 3323 Medium

N-H Symmetric Stretch 3279 - 3229 Medium

C-H (alkyl) Stretch 2960 - 2850 Strong

S=O Asymmetric Stretch 1344 - 1317 Strong

S=O Symmetric Stretch 1187 - 1147 Strong

S-N Stretch 924 - 906 Medium

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The fragmentation pattern of a molecule provides valuable

information about its structure. For sulfonamides, a characteristic fragmentation is the loss of

sulfur dioxide (SO₂).[2]

Table 4: Predicted Mass Spectrometry Fragmentation for Pentane-1-sulfonamide

m/z Ion

151 [M]⁺

87 [M - SO₂]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

29 [C₂H₅]⁺

Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Pentane-1-sulfonamide in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 s

Pulse width: 90°

¹³C NMR Parameters:

Number of scans: 1024 or more

Relaxation delay: 2-5 s

Proton decoupling: Broadband decoupling

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl or KBr). For KBr pellets, mix a small amount of the sample with dry KBr powder and

press into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of scans: 16-32

Mass Spectrometry (LC-MS/MS)
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 µg/mL.

Chromatography:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometry:

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

Analysis Mode: Full scan for parent ion identification and product ion scan for

fragmentation analysis.

Collision Energy: Ramped to observe fragmentation patterns.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

predicted fragmentation pathway of Pentane-1-sulfonamide in mass spectrometry.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Predicted mass spectral fragmentation pathway for Pentane-1-sulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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